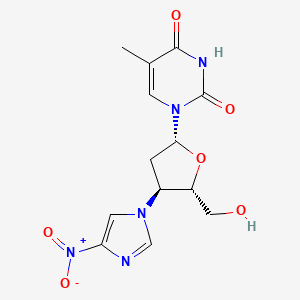
Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid interactions and modifications.
Biology:
- Investigated for its potential as an antiviral and anticancer agent.
- Used in studies involving DNA replication and repair mechanisms.
Medicine:
- Explored for its potential therapeutic applications in treating viral infections and cancer.
- Studied for its role in modulating immune responses.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of specialized nucleic acid probes and primers.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
- It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
- The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness:
- The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
- The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.
Eigenschaften
CAS-Nummer |
132149-50-9 |
|---|---|
Molekularformel |
C13H15N5O6 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
XUKCCARSWOCHPT-IQJOONFLSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


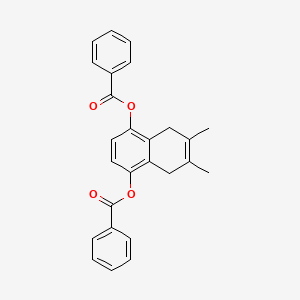
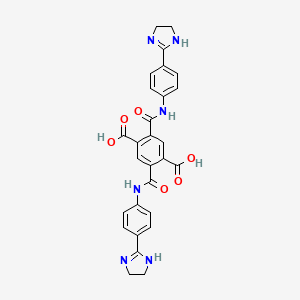

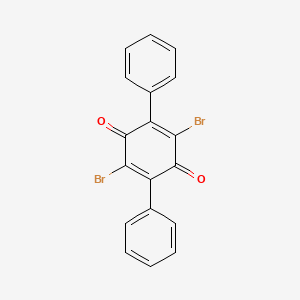
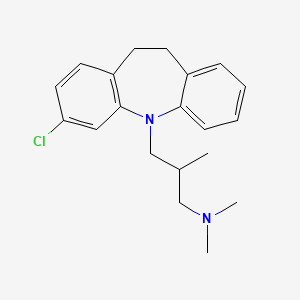
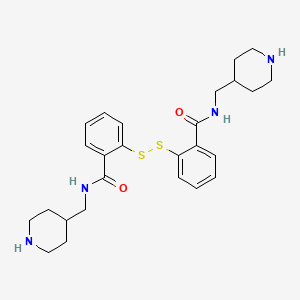
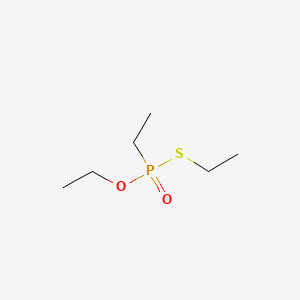
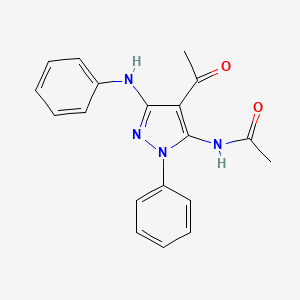
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

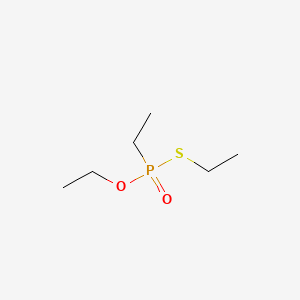
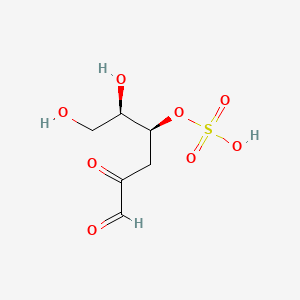
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
